molecular formula C25H32ClN3O2S B6527365 N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride CAS No. 1135133-49-1

N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride

Cat. No.: B6527365
CAS No.: 1135133-49-1
M. Wt: 474.1 g/mol
InChI Key: SCMGZBWLWKSSIA-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-carboxamide derivative with a tetrahydronaphthalene scaffold and a diethylaminoethyl side chain. The hydrochloride salt form enhances solubility for pharmaceutical applications. Structural features include:

  • Benzothiazole core: Modulated by a methoxy group at position 6, which may influence electron distribution and receptor binding.
  • Tetrahydronaphthalene ring: Provides lipophilicity and conformational rigidity.
  • Diethylaminoethyl group: A basic side chain that may improve membrane permeability or interact with charged biological targets.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2S.ClH/c1-4-27(5-2)14-15-28(25-26-22-13-12-21(30-3)17-23(22)31-25)24(29)20-11-10-18-8-6-7-9-19(18)16-20;/h10-13,16-17H,4-9,14-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMGZBWLWKSSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=CC4=C(CCCC4)C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The compound’s closest analogs are benzothiazole-carboxamides or acetamides with modified aryl/heteroaryl groups. Key differences are highlighted below:

Compound Core Structure Key Substituents Synthesis Yield Reported Bioactivity
Target Compound Benzothiazole-carboxamide 6-Methoxybenzothiazole, tetrahydronaphthalene, diethylaminoethyl Not reported Not explicitly stated (structural inference)
N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide derivatives Benzothiazole-carboxamide 4-Oxothiazolidine with halogenated phenyl (e.g., 4-Cl, 2,6-diF) 37–70% Anticancer (in vitro screening)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamides Benzothiazole-acetamide Trifluoromethyl at C6, methoxy-substituted phenyl Not reported Neuroprotective (patent claims)
2-(1,3-Benzothiazol-2-yl thio)-N-(6-substituted-benzothiazol-2-yl)acetamides Benzothiazole-thioacetamide Thioether linkage, 6-methyl/chloro substituents 45–60% Antibacterial (Gram-positive strains)

Pharmacological Implications

  • Electron-Withdrawing Groups : The 6-methoxy group in the target compound may enhance metabolic stability compared to halogenated analogs (e.g., 4g with 4-Cl ), which are more prone to oxidative degradation.
  • Tetrahydronaphthalene vs.
  • Diethylaminoethyl Side Chain: This moiety, absent in other analogs, could confer unique receptor interactions (e.g., sigma-1 receptor modulation) or pH-dependent solubility .

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